Compound Description: This compound is a novel isoquinoline derivative synthesized via a multi-step procedure, including a Buchwald–Hartwig arylamination and a regioselective nucleophilic aromatic substitution []. Its structure was characterized using various spectroscopic methods and confirmed by X-ray crystallography []. It was tested for inhibitory potency against specific kinases like MPS1, MAPKAPK2, and p70S6Kβ/S6K2, known to harbor a cysteine residue in their hinge region [].
Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor designed by combining structural features of various chemotypes []. This compound exhibited significant effects in rodent models for schizophrenia [].
Compound Description: PF-06747775 is a highly potent and irreversible inhibitor of mutant epidermal growth factor receptors (EGFR) []. Designed through structure-based drug design, this compound exhibits selectivity toward common EGFR mutants (Del, L858R, T790M/L858R, T790M/Del) over wild-type EGFR []. PF-06747775 displays desirable pharmacokinetic properties and is currently in Phase I clinical trials for EGFR-mutant-driven non-small cell lung cancer (NSCLC) [].
Compound Description: MK-8033 is a potent dual inhibitor targeting c-Met and Ron kinases, designed to demonstrate preferential binding to the activated kinase conformation []. Developed to mitigate time-dependent inhibition of CYP3A4 associated with similar compounds, MK-8033 efficiently inhibits tumor growth in c-Met amplified tumor models [].
Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor, specifically designed for topical ocular delivery []. It effectively inhibits choroidal neovascularization in rodent models, exhibiting limited systemic exposure following topical ocular administration []. Acrizanib has multiple formulation options and a favorable ocular pharmacokinetic profile in rabbits, making it a promising therapy for neovascular age-related macular degeneration [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.